molecular formula C15H10N2O B13447293 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde

1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde

Cat. No.: B13447293
M. Wt: 234.25 g/mol
InChI Key: VWNCOFUKBTYAON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the aldehyde group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde

InChI

InChI=1S/C15H10N2O/c18-8-9-7-16-14-10(9)5-6-12-11-3-1-2-4-13(11)17-15(12)14/h1-8,16-17H

InChI Key

VWNCOFUKBTYAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C(=CN4)C=O

Origin of Product

United States

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